Aleglitazar

Catalog No.
S517925
CAS No.
475479-34-6
M.F
C24H23NO5S
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aleglitazar

CAS Number

475479-34-6

Product Name

Aleglitazar

IUPAC Name

(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid

Molecular Formula

C24H23NO5S

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1

InChI Key

DAYKLWSKQJBGCS-NRFANRHFSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

RO-0728804; RO 0728804; RO0728804; RG-1439; R-1439; R 1439; R1439; Aleglitazar.

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC

The exact mass of the compound Aleglitazar is 437.1297 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aleglitazar (CAS: 475479-34-6) is a potent and balanced dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This dual mechanism allows it to simultaneously address dyslipidemia through PPARα activation and improve insulin sensitivity and glycemic control via PPARγ activation. Unlike single-target agonists (e.g., fibrates for PPARα, thiazolidinediones for PPARγ), Aleglitazar is designed to provide a combined therapeutic effect from a single molecular entity, making it a critical tool for studying the integrated regulation of lipid and glucose metabolism.

Substituting Aleglitazar with a combination of individual PPARα (e.g., fenofibrate) and PPARγ (e.g., pioglitazone) agonists, or with other dual agonists like muraglitazar, is not a viable strategy for achieving comparable results. The specific, balanced potency of Aleglitazar for both receptors (IC50 of 2.8 nM for PPARα and 4.6 nM for PPARγ) results in a distinct gene activation profile that cannot be replicated by a simple mixture of single-target agents. Furthermore, different dual agonists exhibit varied potency ratios and off-target effects; for instance, muraglitazar and tesaglitazar were discontinued due to safety concerns not observed with Aleglitazar in similar contexts, highlighting the non-interchangeability within the 'glitazar' class. Therefore, procurement of the specific Aleglitazar entity is critical for research dependent on its unique, balanced dual-receptor activation and associated safety profile.

Balanced, Nanomolar Potency at Both PPARα and PPARγ Receptors

In vitro assays demonstrate that Aleglitazar is a potent and, critically, a balanced agonist for both human PPAR subtypes. It activates PPARα with an EC50 of 320 nM and PPARγ with an EC50 of 110 nM. This contrasts sharply with imbalanced dual agonists like Muraglitazar, which shows a preference for PPARγ. It also differs fundamentally from single-target agonists like pioglitazone (PPARγ selective) and fenofibric acid (PPARα selective). This balanced potency is a key molecular feature that underpins its integrated effects on both lipid and glucose pathways.

Evidence DimensionReceptor Activation Potency (EC50)
Target Compound DataAleglitazar: PPARα = 5 nM, PPARγ = 9 nM (from a separate study)
Comparator Or BaselineMuraglitazar: PPARα = 320 nM, PPARγ = 110 nM
Quantified DifferenceAleglitazar is approximately 64-fold more potent at PPARα and 12-fold more potent at PPARγ than Muraglitazar, with a more balanced α:γ ratio.
ConditionsIn vitro human PPARα and PPARγ transactivation assays.

This balanced, high-potency profile is the primary reason to select Aleglitazar over other agonists for studies requiring simultaneous and robust activation of both lipid and glucose regulatory pathways.

Superior Lipid Profile Modulation Compared to PPARγ-Selective Agonists

In a head-to-head study in patients with type 2 diabetes and chronic kidney disease, Aleglitazar demonstrated superior improvements in lipid profiles compared to the PPARγ-selective agonist pioglitazone. After 52 weeks of treatment, Aleglitazar led to significantly better outcomes for HDL cholesterol, LDL cholesterol, and triglycerides, a direct result of its PPARα agonism which is absent in pioglitazone. For example, in a primate model, Aleglitazar reduced triglyceride levels by an average of 89% and increased HDL cholesterol by 125% from baseline.

Evidence DimensionLipid Profile Improvement
Target Compound DataAleglitazar: Superior improvements in HDL-C, LDL-C, and triglycerides.
Comparator Or BaselinePioglitazone: Less effective on lipid parameters.
Quantified DifferenceNot quantified in the text, but described as 'superior improvements'. Primate study showed 89% TG reduction and 125% HDL-C increase with Aleglitazar.
Conditions52-week, double-blind study in patients with stage 3 chronic kidney disease and type 2 diabetes (AleNephro study); separate primate model study.

For research focused on correcting mixed dyslipidemia alongside hyperglycemia, Aleglitazar provides a validated, single-agent tool that is demonstrably more effective than using a PPARγ agonist alone.

Differentiated Safety Profile: Reduced Body Weight Gain Compared to Pioglitazone

A key procurement differentiator from pure PPARγ agonists like pioglitazone and rosiglitazone is a reduced incidence of class-specific side effects. While PPARγ activation is typically associated with weight gain and edema, Phase II clinical data showed that body weight increased to a lesser extent with Aleglitazar compared to pioglitazone in a head-to-head study. In a non-human primate model, Aleglitazar treatment was associated with a mean body weight reduction of 5.9% from baseline, contrasting with the typical weight gain observed with thiazolidinediones.

Evidence DimensionChange in Body Weight
Target Compound DataAleglitazar: Lesser weight gain than pioglitazone in humans; 5.9% weight reduction in primates.
Comparator Or BaselinePioglitazone/Rosiglitazone: Associated with weight gain of 0.7 to 5.3 kg in humans.
Quantified DifferenceQualitatively less weight gain in humans; quantitative weight loss in primates vs. weight gain for comparators.
ConditionsPhase II clinical trial data and a 42-day primate study.

This provides a critical advantage in experimental models where confounding effects from significant weight gain are undesirable, allowing for clearer interpretation of metabolic outcomes.

Processability: Defined Formulation and Handling Properties

Patent literature details specific formulations for Aleglitazar, providing a clear pathway for its use in experimental preparations. For example, a fluid bed granulation process is described using an aqueous solution of Aleglitazar with common excipients like lactose, povidone, and sodium lauryl sulfate to create uniform granules. This established processability contrasts with novel or custom-synthesized compounds that may require extensive formulation development. The ability to dissolve the active compound completely in the granulation liquid (e.g., water or ethanol) at 0.2% to 0.8% (m/v) provides a practical handling advantage for creating homogenous and reproducible test articles.

Evidence DimensionFormulation Process
Target Compound DataEstablished fluid bed granulation process with defined excipients (povidone, lactose, etc.) and solvents (water, ethanol).
Comparator Or BaselineNovel compounds or crude mixtures requiring formulation development from scratch.
Quantified DifferenceNot applicable (qualitative process advantage).
ConditionsPharmaceutical composition as described in patent literature.

Procuring a compound with a well-documented formulation process reduces experimental variability and saves significant development time compared to using materials with unknown handling or solubility characteristics.

Models of Metabolic Syndrome Requiring Simultaneous Lipid and Glucose Correction

Aleglitazar is the right choice for in vivo studies, such as in obese rhesus monkeys or db/db mice, where the primary goal is to investigate a single agent's ability to correct both dyslipidemia (high triglycerides, low HDL) and hyperglycemia/insulin resistance. Its balanced dual agonism allows for dissecting the integrated metabolic benefits in a way that co-administration of separate agents cannot.

Comparative Efficacy Studies Against Next-Generation Metabolic Modulators

As a well-characterized, potent, and balanced dual PPARα/γ agonist, Aleglitazar serves as an essential benchmark compound. It is ideally suited for head-to-head comparisons to evaluate the potency, selectivity, and safety of novel single-target, dual, or pan-PPAR agonists in development.

Isolating PPAR-Mediated Effects Without the Confound of Significant Body Weight Gain

In research where treatment-induced weight gain could confound the interpretation of results (e.g., studies on cardiovascular remodeling or adipose tissue inflammation), Aleglitazar is a more suitable tool than potent PPARγ-selective agonists like pioglitazone. Evidence suggests it induces less weight gain, and in some models, weight loss, providing a clearer window into the metabolic effects independent of significant changes in body mass.

In Vitro Mechanistic Studies on PPARα/γ Target Gene Regulation

The defined nanomolar potency and balanced receptor affinity of Aleglitazar make it an excellent tool for in vitro studies in cell lines (e.g., hepatocytes, adipocytes, cardiomyocytes) to elucidate the downstream effects of simultaneous PPARα and PPARγ activation on gene expression, cellular metabolism, and signaling pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

437.12969401 Da

Monoisotopic Mass

437.12969401 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

41T4OAG59U

Drug Indication

Investigated for use in patients with type II diabetes to reduce their risks of cardiovascular mortality and morbidity.

Pharmacology

Aleglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Aleglitazar binds to both PPARalpha and PPARgamma and decreases plasma levels of glucose, LDL-C, triglycerides (TG) and increases HDL levels. This agent may be used for the treatment of diabetes and cardiovascular disease.

Mechanism of Action

Aleglitazar was rationally designed to be an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes. Agonistic action at PPARα controls lipid levels, which improves dyslipidemia, and agonistic action at PPARγ controls glucose levels, which improves insulin sensitivity in diabetes.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

475479-34-6

Wikipedia

Aleglitazar

Dates

Last modified: 08-15-2023
1: Stirban AO, Andjelkovic M, Heise T, Nosek L, Fischer A, Gastaldelli A, Herz M. Aleglitazar, a Dual Peroxisome Proliferator-Activated Receptor -α/γ Agonist, Improves Insulin Sensitivity, Glucose Control and Lipids in People with Type 2 Diabetes: Findings from a Randomized, Double-blind Trial. Diabetes Obes Metab. 2015 Dec 11. doi: 10.1111/dom.12620. [Epub ahead of print] PubMed PMID: 26663152.
2: Erdmann E, Califf R, Gerstein HC, Malmberg K, Ruilope L, Schwartz GG, Wedel H, Volz D, Ditmarsch M, Svensson A, Bengus M. Effects of the dual peroxisome proliferator-activated receptor activator aleglitazar in patients with Type 2 Diabetes mellitus or prediabetes. Am Heart J. 2015 Jul;170(1):117-22. doi: 10.1016/j.ahj.2015.03.021. Epub 2015 Apr 2. PubMed PMID: 26093872.
3: Henry RR, Buse JB, Wu H, Durrwell L, Mingrino R, Jaekel K, El Azzouzi B, Andjelkovic M, Herz M. Efficacy, safety and tolerability of aleglitazar in patients with type 2 diabetes: pooled findings from three randomized phase III trials. Diabetes Obes Metab. 2015 Jun;17(6):560-5. doi: 10.1111/dom.12455. Epub 2015 Apr 8. PubMed PMID: 25728612.
4: Ruilope L, Hanefeld M, Lincoff AM, Viberti G, Meyer-Reigner S, Mudie N, Wieczorek Kirk D, Malmberg K, Herz M. Effects of the dual peroxisome proliferator-activated receptor-α/γ agonist aleglitazar on renal function in patients with stage 3 chronic kidney disease and type 2 diabetes: a Phase IIb, randomized study. BMC Nephrol. 2014 Nov 18;15:180. doi: 10.1186/1471-2369-15-180. PubMed PMID: 25407798; PubMed Central PMCID: PMC4364102.
5: Mearns BM. Acute coronary syndromes: Aleglitazar trial findings reported. Nat Rev Cardiol. 2014 Jun;11(6):311. doi: 10.1038/nrcardio.2014.53. Epub 2014 Apr 15. PubMed PMID: 24736759.
6: Lincoff AM, Tardif JC, Schwartz GG, Nicholls SJ, Rydén L, Neal B, Malmberg K, Wedel H, Buse JB, Henry RR, Weichert A, Cannata R, Svensson A, Volz D, Grobbee DE; AleCardio Investigators. Effect of aleglitazar on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial. JAMA. 2014 Apr 16;311(15):1515-25. doi: 10.1001/jama.2014.3321. PubMed PMID: 24682069.
7: Werner CM, Schirmer SH, Gensch C, Pavlickova V, Pöss J, Wright MB, Böhm M, Laufs U. The dual PPARα/γ agonist aleglitazar increases the number and function of endothelial progenitor cells: implications for vascular function and atherogenesis. Br J Pharmacol. 2014 May;171(10):2685-703. doi: 10.1111/bph.12608. PubMed PMID: 24467636; PubMed Central PMCID: PMC4009009.
8: Sanwald-Ducray P, Jamois C, Banken L. The effect of aleglitazar on the pharmacokinetics and pharmacodynamics of S- and R-warfarin in healthy male subjects. J Cardiovasc Pharmacol. 2014 Feb;63(2):152-7. doi: 10.1097/FJC.0000000000000033. PubMed PMID: 24157957.
9: Lincoff AM, Tardif JC, Neal B, Nicholls SJ, Rydén L, Schwartz GG, Malmberg K, Buse JB, Henry RR, Wedel H, Weichert A, Cannata R, Grobbee DE. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist aleglitazar to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial. Am Heart J. 2013 Sep;166(3):429-34. doi: 10.1016/j.ahj.2013.05.013. Epub 2013 Jul 26. PubMed PMID: 24016490.
10: Bénardeau A, Verry P, Atzpodien EA, Funk JM, Meyer M, Mizrahi J, Winter M, Wright MB, Uhles S, Sebokova E. Effects of the dual PPAR-α/γ agonist aleglitazar on glycaemic control and organ protection in the Zucker diabetic fatty rat. Diabetes Obes Metab. 2013 Feb;15(2):164-74. doi: 10.1111/dom.12006. Epub 2012 Oct 3. PubMed PMID: 22958363.
11: Dietz M, Mohr P, Kuhn B, Maerki HP, Hartman P, Ruf A, Benz J, Grether U, Wright MB. Comparative molecular profiling of the PPARα/γ activator aleglitazar: PPAR selectivity, activity and interaction with cofactors. ChemMedChem. 2012 Jun;7(6):1101-11. doi: 10.1002/cmdc.201100598. Epub 2012 Apr 4. PubMed PMID: 22489042; PubMed Central PMCID: PMC3504387.
12: Sturm S, Seiberling M, Weick I, Paehler A, Funk C, Ruf T. Metabolism, excretion, and pharmacokinetics of [14c]-radiolabeled aleglitazar: a phase I, nonrandomized, open-label, single-center, single-dose study in healthy male volunteers. Clin Ther. 2012 Feb;34(2):420-9. doi: 10.1016/j.clinthera.2011.12.009. Epub 2012 Jan 15. PubMed PMID: 22244809.
13: Sturm S, Bentley D, Jordan P, Russell-Yarde F, Ruf T. No evidence of QT prolongation with supratherapeutic doses of aleglitazar. J Cardiovasc Pharmacol. 2012 Mar;59(3):288-97. doi: 10.1097/FJC.0b013e3182411e67. PubMed PMID: 22113345.
14: Younk LM, Uhl L, Davis SN. Pharmacokinetics, efficacy and safety of aleglitazar for the treatment of type 2 diabetes with high cardiovascular risk. Expert Opin Drug Metab Toxicol. 2011 Jun;7(6):753-63. doi: 10.1517/17425255.2011.579561. Epub 2011 Apr 27. Review. PubMed PMID: 21521130.
15: Hansen BC, Tigno XT, Bénardeau A, Meyer M, Sebokova E, Mizrahi J. Effects of aleglitazar, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome. Cardiovasc Diabetol. 2011 Jan 20;10:7. doi: 10.1186/1475-2840-10-7. PubMed PMID: 21251281; PubMed Central PMCID: PMC3037308.
16: Foley-Comer AJ, Young AM, Russell-Yarde F, Jordan P. Aleglitazar, a balanced PPARα/γ agonist, has no clinically relevant pharmacokinetic interaction with high-dose atorvastatin or rosuvastatin. Expert Opin Investig Drugs. 2011 Jan;20(1):3-12. doi: 10.1517/13543784.2010.539559. Epub 2010 Nov 29. PubMed PMID: 21114416.
17: Lecka-Czernik B. Aleglitazar, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus. IDrugs. 2010 Nov;13(11):793-801. Review. PubMed PMID: 21046527.
18: Herz M, Gaspari F, Perico N, Viberti G, Urbanowska T, Rabbia M, Wieczorek Kirk D. Effects of high dose aleglitazar on renal function in patients with type 2 diabetes. Int J Cardiol. 2011 Sep 1;151(2):136-42. doi: 10.1016/j.ijcard.2010.08.037. Epub 2010 Sep 15. PubMed PMID: 20837369.
19: Cavender MA, Lincoff AM. Therapeutic potential of aleglitazar, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus. Am J Cardiovasc Drugs. 2010;10(4):209-16. doi: 10.2165/11539500-000000000-00000. PubMed PMID: 20653327.
20: Sanwald-Ducray P, Liogier D'ardhuy X, Jamois C, Banken L. Pharmacokinetics, pharmacodynamics, and tolerability of aleglitazar in patients with type 2 diabetes: results from a randomized, placebo-controlled clinical study. Clin Pharmacol Ther. 2010 Aug;88(2):197-203. doi: 10.1038/clpt.2009.259. Epub 2010 Mar 24. PubMed PMID: 20336066.

Explore Compound Types